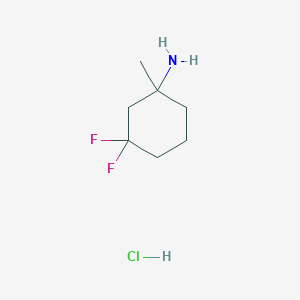

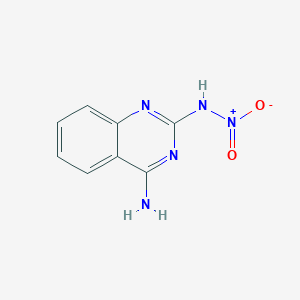

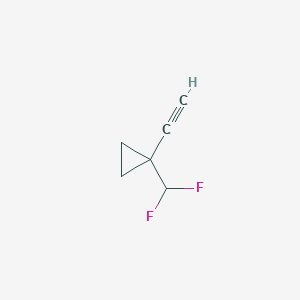

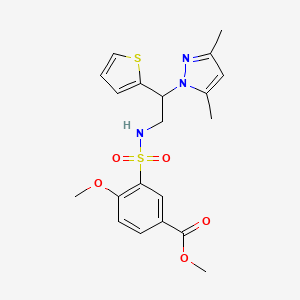

![molecular formula C21H18FN3O2 B2591258 N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide CAS No. 890631-18-2](/img/structure/B2591258.png)

N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

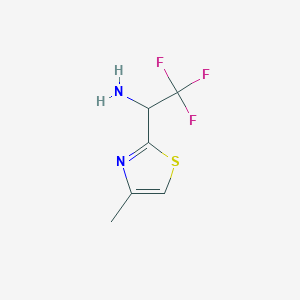

N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a useful research compound. Its molecular formula is C21H18FN3O2 and its molecular weight is 363.392. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Syntheses and Characterization

A series of compounds, including 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides, have been synthesized. These complexes, activated with methylaluminoxane (MAO), exhibited high catalytic activities toward ethylene polymerization and copolymerization with α-olefins, indicating potential applications in polymer science and materials engineering (Wen‐Hua Sun et al., 2010).

Photochemistry and Photodegradation

The photodegradation of 2-(2-Furyl)-benzimidazole (Fuberidazole) was investigated using advanced techniques, revealing significant insights into the photodegradation process of similar compounds. This study may provide a basis for understanding the stability and degradation pathways of benzimidazole derivatives under light exposure (M. Melo et al., 1992).

Tautomerism and Intramolecular Processes

Research on compounds like 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles highlighted their solvent and temperature dependence, showcasing the complex phototautomerization and excited-state intramolecular processes these molecules can undergo. Such studies are essential for designing fluorescent materials and understanding molecular dynamics (S. Vázquez et al., 2008).

Antimicrobial and Antitumor Applications

Benzimidazole containing compounds have been synthesized and shown to bind DNA through an intercalative mode, exhibiting substantial in vitro cytotoxic effects against various cancer cell lines. This suggests potential therapeutic applications of these compounds in oncology (Anup Paul et al., 2015).

Coordination Chemistry

The coordination chemistry of bidentate bis(NHC) ligands, incorporating benzimidazole derivatives, has been explored, revealing the potential for these compounds in catalysis and materials science. Such studies contribute to the development of new metal-organic frameworks and catalytic systems (Sabrina Schick et al., 2014).

Mechanism of Action

Benzimidazoles

are a class of compounds that have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Furan carboxamides

, on the other hand, have been recognized for their antibacterial activity . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Safety and Hazards

While specific safety and hazard information for “N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide” is not available in the retrieved data, general safety measures for handling similar compounds include wearing suitable protective clothing and avoiding contact with skin and eyes .

Future Directions

Benzimidazole derivatives, including “N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide”, have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring these activities, optimizing the synthesis methods, and investigating the detailed mechanism of action .

Properties

IUPAC Name |

N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2/c22-16-9-7-15(8-10-16)14-25-18-5-2-1-4-17(18)24-20(25)11-12-23-21(26)19-6-3-13-27-19/h1-10,13H,11-12,14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWCKBBQTSYWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CCNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2591179.png)

![(E)-4-(Dimethylamino)-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]but-2-enamide](/img/structure/B2591180.png)

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2591184.png)

![N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide](/img/structure/B2591193.png)

![5-(4-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591195.png)